molecular formula C9H12N2O3S B6318463 N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% CAS No. 6884-87-3

N-(4-Methylsulfamoyl-phenyl)-acetamide, 95%

Cat. No. B6318463
CAS RN: 6884-87-3
M. Wt: 228.27 g/mol
InChI Key: KPNNXMNEPHNUNR-UHFFFAOYSA-N
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Description

N-(4-Methylsulfamoyl-phenyl)-acetamide is a chemical compound with the molecular formula C15H16N2O4S. It is a derivative of sulfamoyl phenyl compounds, which are known for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the addition of organometallic reagents to boranes . A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized .


Molecular Structure Analysis

The molecular structure of N-(4-Methylsulfamoyl-phenyl)-acetamide is characterized by the presence of a sulfamoyl group attached to a phenyl ring. The molecular weight of the compound is 320.36 g/mol.


Chemical Reactions Analysis

Boronic acids, such as 4-(N-Methylsulfamoyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Methylsulfamoylbenzeneboronic acid, include a molecular weight of 215.03 g/mol and a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibitors

N4-substituted sulfonamides, such as N-[4-(methylsulfamoyl)phenyl]acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, inhibiting it can have antimicrobial and antitumor effects .

Antimicrobial Activity

Sulfonamides conjugated with acetamide fragments, like N-[4-(methylsulfamoyl)phenyl]acetamide, exhibit antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal infections .

Anticancer Activity

These compounds have shown significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This is due to their ability to inhibit DHFR, which is essential for cell growth and proliferation .

Inhibition of Carbonic Anhydrase (CA)

Sulfonamides have been reported to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH and fluid balance in the body . This inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and even cancer .

Inhibition of Matrix Metalloproteinase (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is often dysregulated in diseases like cancer and arthritis . Sulfonamides can inhibit MMPs, potentially slowing disease progression .

Antiproliferative Activity

New sulfathiazole derivatives, which include sulfonamides like N-[4-(methylsulfamoyl)phenyl]acetamide, have been evaluated for their antiproliferative activity . They have shown high to moderate antiproliferative activity, which could be useful in the treatment of various cancers .

Inhibition of Cathepsin

Some of these compounds have shown the ability to inhibit cathepsin L, an enzyme involved in protein degradation . This could have potential therapeutic applications in diseases characterized by excessive protein degradation, such as cancer .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity . One of the derivatives exhibited the highest activity, indicating the potential of N-[4-(methylsulfamoyl)phenyl]acetamide in the development of new antibacterial agents .

Safety And Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed and may cause skin and eye irritation .

Future Directions

The future directions for research into N-(4-Methylsulfamoyl-phenyl)-acetamide and similar compounds could involve further exploration of their antibacterial properties . Additionally, the development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance .

properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)11-8-3-5-9(6-4-8)15(13,14)10-2/h3-6,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNXMNEPHNUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218944
Record name Acetamide, N-(4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-((methylamino)sulfonyl)phenyl)-

CAS RN

6884-87-3
Record name N-[4-[(Methylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6884-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-((methylamino)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-((methylamino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methylamine hydrochloride (1.4 g) in pyridine (5 ml) was added 4-acetamidobenzenesulfonyl chloride (2.3 g), and the mixture was stirred at 50° C. for 2 hours. The residue obtained by an evaporation of pyridine under a reduced pressure was dissolved in methylene chloride (50 ml), washed with water, 1N hydrochloric acid, and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate. Evaporation of the solvent under a reduced pressure gave N-methyl-4-(acetamido)benzenesulfonamide (1.6 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (0° C.) suspension of 4-acetamido-benzenesulphonyl chloride (4.0 g, 17 mmol) in CH2Cl2 (40 mL) was added pyridine (1.7 mL, 20 mmol) and DMAP (209 mg, 1.7 mmol). (A clear solution resulted). Anhydrous methylamine was bubbled into the solution for 1 hour at 0° C., and then the solution was allowed to stir at 25° C. for 2 hours. The solution was extracted with 1M NaOH (3×15 mL) and the combined extracts were adjusted to pH 6 at 0° C. with 3M HCl. The product, which precipitated as fluffy white crystals, was filtered and washed with cold water to afford 3.2 g (82%) of 4-acetamido-N-methylbenzenesulphonamide: 1H NMR (300 MHz, MeOH) δ 2.35 (s, 3H), 2.70 (s, 3H), 7.96 (s, 4H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
209 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.5 g (45 mmol) of 4-acetylaminobenzenesulfonyl chloride are stirred at 50° C. for 3 hours in 100 ml of 40% strength methylamine solution. The solution is then extracted three times with ethyl acetate. The organic phases are dried using Na2SO4 and concentrated. The residue is stirred with dichloromethane and the insoluble constituents are filtered off. Concentration of the filtrate gives the desired sulfonamide in adequate purity and almost quantitative yield. (MS-CI+: 229.1; LCMS Rt=3.249 min)
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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